3-Amino-6-chloropyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.6 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a nitrile group at the second position on the pyrazine ring
Mechanism of Action
Mode of Action
It is known to belong to the class of organic compounds known as aminopyrazines, which contain an amino group attached to a pyrazine ring .
Biochemical Pathways
Pyrrolopyrazine derivatives, a related class of compounds, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Pharmacokinetics
This compound is typically stored at room temperature , suggesting that it is stable under normal conditions.
Result of Action
As mentioned earlier, related compounds have demonstrated a range of biological activities , but the specific effects of this compound require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that this compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile typically involves the chlorination of 3-amino-2-pyrazinecarbonitrile. One common method includes the use of reagents such as phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position . Another approach involves the use of N-bromosuccinimide (NBS) for the bromination of 2-aminopyrazine, followed by a palladium-catalyzed cyanation and subsequent Sandmeyer diazotization/chlorination .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrazine derivatives .
Scientific Research Applications
3-Amino-6-chloropyrazine-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrazine: Similar in structure but lacks the nitrile group at the second position.
3-Chloropyrazine-2-carbonitrile: Similar but lacks the amino group at the third position.
3,6-Dichloropyrazine-2-carbonitrile: Contains an additional chlorine atom at the third position.
Uniqueness
3-Amino-6-chloropyrazine-2-carbonitrile is unique due to the combination of the amino, chlorine, and nitrile groups on the pyrazine ring. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-amino-6-chloropyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSPUZDERJZNPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575827 |
Source
|
Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17231-50-4 |
Source
|
Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.